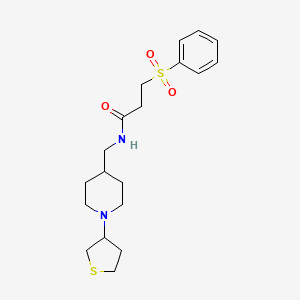

3-(phenylsulfonyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)propanamide

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O3S2/c22-19(9-13-26(23,24)18-4-2-1-3-5-18)20-14-16-6-10-21(11-7-16)17-8-12-25-15-17/h1-5,16-17H,6-15H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZDTMMIYNXUFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3CCSC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(phenylsulfonyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)propanamide , commonly referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a phenylsulfonyl group and a tetrahydrothiophen moiety attached to a piperidine ring. These structural features are believed to contribute to its biological activity.

The biological activity of this compound may be attributed to its interactions with specific biological targets, particularly within the central nervous system and immune response pathways. Research indicates that sulfonamide derivatives can act as inhibitors of various enzymes and receptors, influencing pathways involved in inflammation and cellular signaling.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit significant inhibitory effects on certain enzymes, including serine proteases. For instance, piperidine-based peptidomimetics have shown effectiveness against serine proteases such as matriptase and hepsin, which are crucial in cancer progression and metastasis .

In Vivo Studies

In vivo studies further support the potential therapeutic applications of this compound. For example, research has shown that related piperidine derivatives can modulate immune responses in animal models, indicating their potential use in treating autoimmune diseases .

Case Studies

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable bioavailability characteristics, which are critical for its development as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share partial structural homology with the target molecule:

Table 1: Comparative Analysis of Structural Analogues

Functional Group Analysis

- Sulfonyl vs. Sulfanyl groups (e.g., ) reduce polarity, favoring membrane permeability.

- Piperidine Substitution :

- Propanamide Chain : The chain length and substituents (e.g., chloro in , fluorine in ) influence bioavailability and target engagement.

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing 3-(phenylsulfonyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)propanamide?

The synthesis typically involves multi-step reactions, including:

- Amide bond formation : Coupling the piperidin-4-ylmethylamine derivative with 3-(phenylsulfonyl)propanoic acid using activating agents like HATU or DCC in dichloromethane (DCM) or dimethylformamide (DMF) .

- Sulfonylation : Introducing the phenylsulfonyl group via nucleophilic substitution under basic conditions (e.g., triethylamine as a catalyst) .

- Purification : Recrystallization or column chromatography to achieve >95% purity, monitored by thin-layer chromatography (TLC) .

Key variables : Temperature (0–25°C for sulfonylation), solvent polarity, and reaction time (12–24 hours for amidation) .

Basic: How is the molecular structure of this compound validated post-synthesis?

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify proton environments and carbon frameworks (e.g., sulfonyl group at δ 7.5–8.0 ppm, piperidine methylene at δ 2.5–3.0 ppm) .

- Infrared Spectroscopy (IR) : Peaks at 1650–1700 cm (amide C=O) and 1150–1200 cm (sulfonyl S=O) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H] at ~435–440 Da) .

- X-ray crystallography (if crystalline): Resolves bond angles and stereochemistry of the tetrahydrothiophene-piperidine junction .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Contradictions may arise from:

- Purity discrepancies : Validate compound purity via HPLC (>98%) and elemental analysis .

- Assay variability : Standardize protocols (e.g., IC measurements using identical cell lines and incubation times) .

- Structural analogs : Compare activity of derivatives (e.g., replacing tetrahydrothiophene with thiophene) to identify pharmacophoric motifs .

Example : A study showed conflicting cytotoxicity results due to impurities in the sulfonamide intermediate; re-synthesis and rigorous HPLC analysis resolved the issue .

Advanced: What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or amine) to reduce logP, improving aqueous solubility .

- Metabolic stability : Conduct microsomal assays (e.g., CYP450 inhibition) to identify labile sites (e.g., sulfonyl or amide bonds) .

- Plasma protein binding : Modify the phenylsulfonyl group to reduce albumin affinity, enhancing free drug availability .

Case study : Substituting the tetrahydrothiophene ring with a morpholine moiety increased metabolic stability by 40% in rat liver microsomes .

Advanced: How can computational methods elucidate the compound’s interaction with biological targets?

- Molecular docking : Simulate binding to receptors (e.g., kinases or GPCRs) using software like AutoDock or Schrödinger. Focus on hydrogen bonding with the amide group and π-π stacking of the phenylsulfonyl moiety .

- Molecular dynamics (MD) : Assess stability of ligand-receptor complexes over 100-ns simulations to identify critical residues .

- Free energy calculations : Use MM-GBSA to predict binding affinity changes from structural modifications .

Example : Docking studies revealed that the piperidine-tetrahydrothiophene scaffold occupies a hydrophobic pocket in the target enzyme, while the sulfonyl group stabilizes the complex via electrostatic interactions .

Advanced: What experimental approaches validate the compound’s mechanism of action in cellular models?

- Kinase profiling : Screen against a panel of 100+ kinases to identify off-target effects .

- Apoptosis assays : Use flow cytometry (Annexin V/PI staining) to quantify cell death induction .

- Gene expression analysis : RNA-seq or qPCR to track downstream pathways (e.g., p53 or MAPK) .

Data interpretation : Cross-validate with siRNA knockdown of suspected targets to confirm specificity .

Advanced: How can researchers address low yield in the final amidation step?

- Activating agents : Compare efficiency of HATU vs. EDC/HOBt in DMF .

- Solvent optimization : Test aprotic solvents (e.g., THF or acetonitrile) to reduce side reactions .

- Temperature control : Lower reaction temperature (0–5°C) to minimize racemization of the piperidine intermediate .

Case study : Switching from DCM to THF increased amidation yield from 45% to 72% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.